molecular formula C13H15F2N3O B2920294 (E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide CAS No. 2249693-72-7

(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide

Cat. No. B2920294
CAS RN: 2249693-72-7
M. Wt: 267.28
InChI Key: JCAXMMAOEQXLJM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are important in the field of organic chemistry as they are part of many larger functional groups .


Synthesis Analysis

While specific synthesis information for this compound was not found, pyrroles can be synthesized through various methods. One such method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact structure would depend on the positions of the butyl, cyano, and difluoromethyl groups on the pyrrole ring.

Future Directions

Pyrrole derivatives are of interest in various fields, including medicinal chemistry and materials science . Future research could explore the properties and potential applications of this specific compound.

properties

IUPAC Name

(E)-N-butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c1-2-3-6-17-12(19)10(9-16)8-11-5-4-7-18(11)13(14)15/h4-5,7-8,13H,2-3,6H2,1H3,(H,17,19)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAXMMAOEQXLJM-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CN1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CN1C(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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